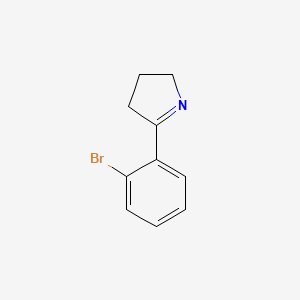
5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
Cat. No. B8709576
M. Wt: 224.10 g/mol
InChI Key: GVWPMJOLTZSVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08188123B2
Procedure details


Sodium hydride (977 mmol, 23.45 g) was suspended in tetrahydrofuran (700 mL) and cooled to 5° C. with an ice-water bath. To this cold suspension was added 1-vinyl-pyrrolidin-2-one (465 mmol, 51.7 g) over approximately 20 minutes, maintaining an internal temperature reaction temp of less than 5° C. then ethyl 2-bromobenzoate (437 mmol, 100 g) was added. After the addition was complete the reaction was stirred at 5° C. for 10 minutes then refluxed for 2 hours and allowed to cool to room temperature. To the suspension was added 5N HCl (600 mL) dropwise, maintaining reaction temperature between 25° C. and 35° C. The bulk of the tetrahydrofuran was then distilled off at a temperature of 60° C. under vacuum. The resulting solution was cooled and further 5N hydrochloric acid (600 mL) was added and the mixture was refluxed overnight. The solution was then cooled with a salt-ice bath to 5° C. and basified by the careful addition of sodium hydroxide pellets (˜250 g) maintaining an internal temperature between 10 and 15° C. When reaction mixture was at pH 13, the cooling bath was removed and temperature allowed to reach room temperature. The reaction was then extracted with methylene chloride (1 L) and the aqueous layer was extracted with further methylene chloride (2×1 L). The combined methylene chloride extracts were dried with sodium sulfate, filtered and evaporated to dryness to give 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (92.2 g).





Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].C([N:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)=C.[Br:11][C:12]1[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=1C(OCC)=O.Cl>O1CCCC1>[Br:11][C:12]1[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=1[C:6]1[CH2:7][CH2:8][CH2:9][N:5]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.45 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
51.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=O)OCC)C=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 5° C. for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an internal temperature reaction temp of less than 5° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then refluxed for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction temperature between 25° C. and 35° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The bulk of the tetrahydrofuran was then distilled off at a temperature of 60° C. under vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
further 5N hydrochloric acid (600 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then cooled with a salt-ice bath to 5° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
basified by the careful addition of sodium hydroxide pellets (˜250 g)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining an internal temperature between 10 and 15° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction was then extracted with methylene chloride (1 L)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with further methylene chloride (2×1 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined methylene chloride extracts were dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC=C1)C=1CCCN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 92.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
